2-pyrrolidin-1-yl-1H-quinazolin-4-one
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Overview
Description
2-Pyrrolidin-1-yl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a pyrrolidine ring attached, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-1-yl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide to form quinazolin-4-one, followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of anthranilic acid with formamide at elevated temperatures to yield quinazolin-4-one. Subsequently, the quinazolin-4-one is reacted with pyrrolidine under appropriate conditions to obtain the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-1-yl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating bacterial infections, fungal infections, and certain types of cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell wall synthesis, and interfere with DNA replication in cancer cells. Molecular docking studies have shown that it can bind to key proteins involved in these processes, leading to its biological effects .
Comparison with Similar Compounds
Quinazolin-4-one: The parent compound without the pyrrolidine ring.
2-Pyrrolidin-1-yl-pyrimidine: A similar compound with a pyrimidine core instead of a quinazolinone core.
Quinazolin-2(1H)-one: Another quinazolinone derivative with different substitution patterns.
Uniqueness: 2-Pyrrolidin-1-yl-1H-quinazolin-4-one is unique due to the presence of both the quinazolinone core and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and differentiates it from other quinazolinone derivatives .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDABWGBZQUTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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